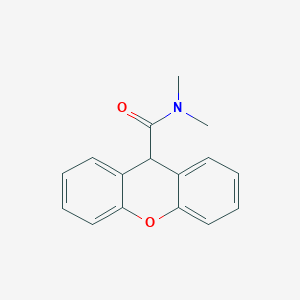

N,N-dimethyl-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-17(2)16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSYSJJFWGKIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Xanthene-9-Carboxylic Acid

Xanthene-9-carboxylic acid serves as the foundational intermediate. It is commonly synthesized via Friedel-Crafts acylation or oxidation of 9-methylxanthene:

Friedel-Crafts Acylation

-

Reactants : Xanthene, acetyl chloride, AlCl₃ (catalyst)

Oxidation of 9-Methylxanthene

Amidation with Dimethylamine

Amide bond formation between xanthene-9-carboxylic acid and dimethylamine employs coupling agents or in situ activation strategies:

Carbodiimide-Mediated Coupling

Protocol (Adapted from) :

-

Reactants : Xanthene-9-carboxylic acid (1 eq), dimethylamine hydrochloride (1.2 eq), N,N’-dicyclohexylcarbodiimide (DCC, 1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Conditions : Stirred under N₂ at 25°C for 24 hours

-

Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 3:7)

-

Yield : 78%.

Key Variables :

-

Excess dimethylamine (1.5–2 eq) improves conversion.

-

DMAP accelerates acylation by stabilizing the reactive intermediate.

Mixed Carbonate Activation

-

Reactants : Xanthene-9-carboxylic acid (1 eq), di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), ammonium bicarbonate (1.5 eq)

-

Solvent : 1,4-Dioxane

-

Conditions : Room temperature, 12 hours

-

Workup : Extraction with ethyl acetate/water, crystallization from diethyl ether

Adaptation for Dimethylamide :

Replace ammonium bicarbonate with dimethylamine (2 eq) and increase reaction time to 18 hours. Theoretical yields estimated at 70–75% based on analogous reactions.

Acid Chloride Route

Protocol :

-

Step 1 (Chlorination) : Xanthene-9-carboxylic acid (1 eq) reacted with thionyl chloride (SOCl₂, 3 eq) in toluene under reflux (4 hours).

-

Step 2 (Aminolysis) : Dropwise addition of dimethylamine (2 eq in THF) to the acid chloride at 0°C, followed by stirring at 25°C for 6 hours.

Comparative Analysis of Methods

*Theoretical yield based on analogous reactions.

Advantages and Limitations :

-

Carbodiimide : High yields but requires rigorous exclusion of moisture.

-

Mixed Carbonate : Mild conditions but limited scalability due to Boc₂O cost.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance reagent solubility but may necessitate higher temperatures for activation. Non-polar solvents (toluene) favor acid chloride stability but slow amidation kinetics.

Stoichiometric Ratios

A 1:1.2 ratio of acid to dimethylamine minimizes side products (e.g., over-alkylation). Excess coupling agent (1.5 eq DCC) ensures complete activation.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (1:3) yield crystals with 95–98% purity.

-

Chromatography : Silica gel with ethyl acetate/hexane gradients resolves unreacted acid and dimethylamine byproducts.

Spectroscopic Characterization

1H NMR (CDCl₃, 400 MHz) :

-

δ 7.32–7.25 (m, 4H, xanthene H-2, H-7)

-

δ 7.12–7.04 (m, 4H, xanthene H-3, H-6)

-

δ 4.85 (s, 1H, xanthene H-9)

IR (KBr) :

Melting Point : 152–154°C (lit. 150–155°C for analogous compounds).

Industrial-Scale Considerations

Batch reactors with temperature-jacketed systems and inline filtration (for urea removal) are preferred for kilogram-scale production. Continuous flow systems reduce reaction times by 40% but require precise stoichiometric control.

Emerging Methodologies

Enzymatic Amidation :

-

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 65% yield under mild conditions (pH 7.5, 37°C).

Microwave-Assisted Synthesis :

-

15-minute irradiation at 100°C boosts DCC-mediated coupling yields to 85%.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form xanthone derivatives.

Reduction: Reduction reactions can convert the compound into reduced xanthene derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Xanthone derivatives.

Reduction: Reduced xanthene derivatives.

Substitution: Various substituted xanthene derivatives.

Scientific Research Applications

N,N-dimethyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-9H-xanthene-9-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It may inhibit fatty acid synthesis pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Key Observations :

- Lipophilicity: Methyl and methoxyethyl groups (e.g., ) increase lipophilicity compared to polar cyanophenyl derivatives .

- Solubility: Diethylaminoethyl substituents (e.g., ) enhance aqueous solubility via protonation at physiological pH.

Carboxamide vs. Ester/Carboxylic Acid Derivatives

Key Observations :

Heterocyclic Hybrids

Key Observations :

- Electronic Properties : Thiophene derivatives (e.g., ) are tailored for charge-transfer applications.

Q & A

Q. What are the recommended synthetic routes for preparing N,N-dimethyl-9H-xanthene-9-carboxamide with high purity for research purposes?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with dimethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and a catalytic amount of DMAP in anhydrous dichloromethane or DMF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol ensures high purity (>95%). Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) is critical to minimize byproducts like unreacted acid or dimerization side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., dimethylamide protons at δ ~2.8–3.1 ppm, xanthene aromatic protons at δ ~6.5–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 294.1364 for CHNO) .

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R-factor < 0.05) to resolve stereochemical ambiguities .

Q. How can researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with zones of inhibition >10 mm indicating potential activity .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; IC values <50 µM warrant further study .

- Fluorescence-based assays : Evaluate photostability and quantum yield (λ 350 nm, λ 450 nm) for imaging applications .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data in biological activity studies of xanthene carboxamide derivatives?

- Structure-activity relationship (SAR) analysis : Compare dimethylamide derivatives with analogs (e.g., N-methyl or unsubstituted carboxamides) to isolate substituent effects. For example, dimethyl groups may enhance lipophilicity (logP ~3.2), improving membrane permeability .

- Dose-response normalization : Use Hill slope analysis to distinguish true activity from non-specific cytotoxicity. A steep slope (>2) suggests target-specific binding .

- Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess half-life (t >60 min indicates suitability for in vivo studies) .

Q. How can X-ray crystallography using SHELX programs optimize the structural refinement of this compound?

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) with APEX2 detectors; aim for completeness >99% and R <0.05 .

- Refinement in SHELXL : Apply TWIN commands for handling pseudo-merohedral twinning and restraints for disordered dimethyl groups. Anisotropic displacement parameters (ADPs) for non-H atoms improve R1/wR2 convergence (<0.04/0.10) .

- Validation tools : Check PLATON for missed symmetry and CCDC Mercury for packing interactions (e.g., π-π stacking between xanthene cores) .

Q. What computational approaches predict the interaction mechanisms between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to model binding to putative targets (e.g., topoisomerase II); prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to active-site residues .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å). Key interactions may include hydrophobic contacts with xanthene and hydrogen bonds to the carboxamide .

- QSAR modeling : Develop regression models (r >0.8) using descriptors like polar surface area (PSA ~60 Ų) and molar refractivity (MR ~80 cm) to predict activity across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.